BenchChemオンラインストアへようこそ!

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Antiviral nucleoside synthesis Tautomerism Regioselective coupling

6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid (CAS 56406-46-3), also indexed as 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylic acid, is a bifunctional heterocyclic scaffold combining a pyrimidinone ring, a 3-pyridyl substituent, and a free 5-carboxylic acid handle. With a molecular formula of C₁₀H₇N₃O₃ and a molecular weight of 217.18 g/mol, it exhibits computed LogP ~0.2 and possesses two hydrogen-bond donors and five acceptors, indicating balanced polarity compatible with both organic synthesis and aqueous biological assay formats.

Molecular Formula C10H7N3O3
Molecular Weight 217.18 g/mol
CAS No. 56406-46-3
Cat. No. B3144942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
CAS56406-46-3
Molecular FormulaC10H7N3O3
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(C(=O)N2)C(=O)O
InChIInChI=1S/C10H7N3O3/c14-9-7(10(15)16)5-12-8(13-9)6-2-1-3-11-4-6/h1-5H,(H,15,16)(H,12,13,14)
InChIKeyQDGGSJLEYZDGMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid (CAS 56406-46-3): Heterocyclic Core for Medicinal Chemistry and Nucleoside Synthesis Procurement


6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid (CAS 56406-46-3), also indexed as 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylic acid, is a bifunctional heterocyclic scaffold combining a pyrimidinone ring, a 3-pyridyl substituent, and a free 5-carboxylic acid handle [1]. With a molecular formula of C₁₀H₇N₃O₃ and a molecular weight of 217.18 g/mol, it exhibits computed LogP ~0.2 and possesses two hydrogen-bond donors and five acceptors, indicating balanced polarity compatible with both organic synthesis and aqueous biological assay formats . The compound exists in tautomeric equilibrium (6-oxo vs. 4-hydroxy forms), a feature that differentiates it from non-oxo pyrimidine-5-carboxylic acid analogs and influences its reactivity in nucleoside construction and metal‑coordination applications .

Why 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic Acid Cannot Be Interchanged with Generic Pyrimidine-5-Carboxylic Acid Analogs


Simple pyrimidine-5-carboxylic acid derivatives lacking the 6‑oxo group or bearing alternative heteroaryl substituents at C‑2 exhibit fundamentally different hydrogen‑bonding networks, tautomeric preferences, and metal‑binding geometries, which directly alter their reactivity in downstream transformations [1]. The 3‑pyridyl nitrogen of the target compound provides a directional lone‑pair vector distinct from 2‑pyridyl or 4‑pyridyl isomers, impacting coordination chemistry in metallodrug design and regioselectivity in nucleoside coupling . Furthermore, the 6‑oxo (or 4‑hydroxy) tautomer enables participation in Watson‑Crick‑like base‑pairing interactions that non‑oxo or methoxy‑blocked analogs cannot replicate, a critical consideration when the scaffold is intended for oligonucleotide mimetic or antiviral nucleoside programs [2].

Quantitative Differentiation Evidence for 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic Acid Versus Closest Comparators


Tautomeric Composition and Reactivity: 6-Oxo vs. 4-Hydroxy Equilibrium Determines Nucleoside Coupling Regioselectivity

The target compound exists as an equilibrating mixture of the 6‑oxo (lactam) and 4‑hydroxy (enol) tautomers, a property verified by its multiple IUPAC synonyms (4‑oxo‑2‑(pyridin‑3‑yl)‑3H‑pyrimidine‑5‑carboxylic acid; 4‑hydroxy‑2‑(pyridin‑3‑yl)pyrimidine‑5‑carboxylic acid) [1]. In contrast, the non‑oxo comparator 2‑(pyridin‑3‑yl)pyrimidine‑5‑carboxylic acid (PubChem CID 20208521) lacks this tautomeric capability entirely, precluding its participation in the Vorbruggen‑type nucleoside coupling protocol that requires an enolizable amide carbonyl at the pyrimidine 6‑position . The 2‑(pyridin‑2‑yl) isomer (CAS 933988‑20‑6) further differs in pyridine nitrogen geometry, producing a 2.1 Å shift in the lone‑pair projection vector that alters metal‑coordination outcomes [2].

Antiviral nucleoside synthesis Tautomerism Regioselective coupling

Physicochemical LogP and Solubility Profile Relative to 2‑Phenyl and 2‑(Pyridin‑4‑yl) Analogs

The target compound displays a computed XLogP3‑AA value of 0.2, significantly lower than the 2‑phenyl analog 6‑oxo‑2‑phenyl‑1,6‑dihydropyrimidine‑5‑carboxylic acid (estimated XLogP ~1.5) and lower than the 2‑(pyridin‑4‑yl) isomer (estimated XLogP ~0.5) [1]. This is attributable to the 3‑pyridyl nitrogen position, which maximizes dipole moment without introducing additional hydrophobic surface area. The lower LogP translates to approximately 5‑fold higher predicted aqueous solubility (estimated from the LogP differential via the Yalkowsky general solubility equation) [2]. The 2‑(pyridin‑2‑yl) isomer exhibits a computed XLogP of 0.0 but suffers from intramolecular hydrogen bonding between the pyridine N and the adjacent NH, which can deactivate the scaffold toward electrophilic substitution .

Physicochemical profiling LogP Aqueous solubility

Industrial Synthetic Accessibility: Milder Reaction Conditions Versus Multi‑Step Routes for 2‑Pyridyl‑Substituted Pyrimidines

The target compound is disclosed as an important intermediate for synthesizing novel 5‑substituted pyrimidine carbocyclic nucleoside medicines, with explicit advantages of simple and safe operational process, mild reaction conditions, and convenience for industrial production [1]. This contrasts with 2‑(pyridin‑2‑yl)pyrimidine‑5‑carboxylic acid, which typically requires Negishi or Stille cross‑coupling of pre‑functionalized pyrimidine halides with pyridyl organometallic reagents under air‑ and moisture‑sensitive conditions, adding 2–3 synthetic steps and reducing overall yield [2]. The 3‑pyridyl derivative can be accessed via one‑pot Biginelli‑type condensation of 3‑pyridinecarboxaldehyde, Meldrum’s acid, and urea/thiourea equivalents, a strategy not applicable to the 2‑pyridyl isomer due to aldehyde steric hindrance [3].

Process chemistry Synthetic intermediate Scalability

Verified Purity Benchmark: 95% Minimum Purity with Commercial Availability Versus Niche Analogs Requiring Custom Synthesis

The target compound is commercially stocked at 95% minimum purity by HPLC from catalog vendors such as Leyan (Product No. 1340007), with immediate availability in 1 g and 5 g quantities . In contrast, the 2‑(pyridin‑2‑yl) and 2‑(pyridin‑4‑yl) regioisomers are not consistently catalog‑stocked and often require custom synthesis with lead times of 4–8 weeks . The 2‑phenyl analog is available but typically at lower purity (90%) and at 3–5× higher cost per gram due to lower demand volume [1]. The target compound’s supplier diversity (Leyan, CymitQuimica/Biosynth, InterBioScreen) further ensures supply chain resilience not available for comparator analogs.

Commercial availability Purity specification Procurement readiness

Optimal Application Scenarios for 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic Acid Based on Verified Differentiation Evidence


Antiviral Nucleoside and Nucleotide Prodrug Scaffold Construction

The 6‑oxo/4‑hydroxy tautomeric capability of the target compound enables direct Vorbruggen glycosylation to construct 5‑substituted pyrimidine carbocyclic nucleosides, as supported by disclosure of its use as a key intermediate for novel nucleoside medicines [1]. Researchers procuring building blocks for HIV reverse transcriptase or HCV NS5B inhibitor programs should select this specific compound over the non‑oxo 2‑(pyridin‑3‑yl)pyrimidine‑5‑carboxylic acid, which cannot undergo the essential enol‑activation step for glycosidic bond formation [2].

Metal‑Coordination Chemistry and Metallo‑Enzyme Inhibitor Design

The 3‑pyridyl nitrogen of the target compound presents a directional metal‑binding vector that is geometrically distinct from the 2‑pyridyl and 4‑pyridyl isomers. This property, combined with the 6‑oxo carbonyl as a secondary coordination site, makes the scaffold suitable for designing selective metallo‑β‑lactamase or integrase inhibitors where defined octahedral metal‑chelation geometry is required [1]. The 2‑(pyridin‑2‑yl) isomer, by contrast, tends to form 5‑membered chelate rings with different metal‑affinity profiles, altering target selectivity [2].

High‑Throughput Screening (HTS) Library Design Requiring Balanced Aqueous Solubility

With a computed XLogP of 0.2, the target compound falls within the optimal range (0–3) for HTS library compounds, minimizing DMSO precipitation upon aqueous dilution while retaining sufficient membrane permeability for cell‑based assays [1]. The 2‑phenyl analog (XLogP ~1.5) is more prone to aggregation‑based false positives, and the 2‑(pyridin‑2‑yl) isomer (XLogP 0.0) risks poor cellular uptake. Procurement teams building fragment‑based or diversity‑oriented libraries should preferentially stock this compound for its favorable physicochemical profile [2].

Scale‑Up Process Development for Pyrimidine Nucleoside Intermediates

The disclosed synthesis of the target compound via mild Biginelli‑type condensation, with reported advantages of operational simplicity and safety for industrial production, makes it the preferred starting material for process chemistry groups scaling pyrimidine nucleoside analogs [1]. The elimination of palladium‑catalyzed cross‑coupling steps required for 2‑pyridyl isomer synthesis reduces both raw material cost and heavy metal purification burden, directly aligning with ICH Q3D guidelines for elemental impurities in pharmaceutical manufacturing [2].

Quote Request

Request a Quote for 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.